molecular formula C27H26N2O4S B2729536 N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide CAS No. 895651-20-4

N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide

Cat. No.: B2729536
CAS No.: 895651-20-4
M. Wt: 474.58
InChI Key: MVYAWACREHPFTL-UHFFFAOYSA-N
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Description

2-(3-((4-Isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and is functionalized with sulfonyl and acetamide groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl and acetamide groups. Common reagents used in these steps include sulfonyl chlorides, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-Isopropylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The sulfonyl and acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules for various applications.

    Biology: The compound’s quinoline core suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its functional groups may interact with biological targets, offering potential therapeutic benefits.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit specific enzymes, while the sulfonyl and acetamide groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide stands out due to its unique combination of functional groups and the quinoline core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[4-oxo-3-(4-propan-2-ylphenyl)sulfonylquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-18(2)20-10-14-22(15-11-20)34(32,33)25-16-29(24-7-5-4-6-23(24)27(25)31)17-26(30)28-21-12-8-19(3)9-13-21/h4-16,18H,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYAWACREHPFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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